molecular formula C8H10N4O4S B11858085 Quinazoline-2,4-diamine sulfate CAS No. 81080-73-1

Quinazoline-2,4-diamine sulfate

Katalognummer: B11858085
CAS-Nummer: 81080-73-1
Molekulargewicht: 258.26 g/mol
InChI-Schlüssel: IYAGTEWAPNLQTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Quinazoline-2,4-diamine sulfate is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by a quinazoline core, which consists of a fused benzene and pyrimidine ring system. The presence of two amino groups at positions 2 and 4 of the quinazoline ring further enhances its chemical reactivity and biological potential.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of quinazoline-2,4-diamine sulfate typically involves the reaction of anthranilic acid with formamide under acidic conditions to form 2,4-diaminoquinazoline. This intermediate is then treated with sulfuric acid to yield this compound. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.

Analyse Chemischer Reaktionen

Types of Reactions

Quinazoline-2,4-diamine sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding tetrahydroquinazoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino positions, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include quinazoline-2,4-dione, tetrahydroquinazoline derivatives, and various substituted quinazoline derivatives, each exhibiting unique biological and chemical properties.

Wissenschaftliche Forschungsanwendungen

Quinazoline-2,4-diamine sulfate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: this compound derivatives have shown potential as anticancer, antifungal, and antibacterial agents.

    Industry: It is utilized in the development of agrochemicals and pharmaceuticals due to its versatile reactivity and biological activity.

Wirkmechanismus

The mechanism of action of quinazoline-2,4-diamine sulfate involves its interaction with specific molecular targets such as enzymes and receptors. For instance, certain derivatives inhibit the activity of tyrosine kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, this compound can disrupt cellular processes, leading to therapeutic effects such as cancer cell apoptosis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quinazoline-2,4,6-triamine: This compound has an additional amino group at position 6, which can alter its reactivity and biological activity.

    2,6-Diaminoquinazolin-4-one:

Uniqueness

Quinazoline-2,4-diamine sulfate is unique due to its specific substitution pattern, which allows for a diverse range of chemical modifications and biological activities. Its ability to undergo various chemical reactions and form stable derivatives makes it a valuable compound in medicinal chemistry and related fields.

Eigenschaften

CAS-Nummer

81080-73-1

Molekularformel

C8H10N4O4S

Molekulargewicht

258.26 g/mol

IUPAC-Name

quinazoline-2,4-diamine;sulfuric acid

InChI

InChI=1S/C8H8N4.H2O4S/c9-7-5-3-1-2-4-6(5)11-8(10)12-7;1-5(2,3)4/h1-4H,(H4,9,10,11,12);(H2,1,2,3,4)

InChI-Schlüssel

IYAGTEWAPNLQTL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=NC(=N2)N)N.OS(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.